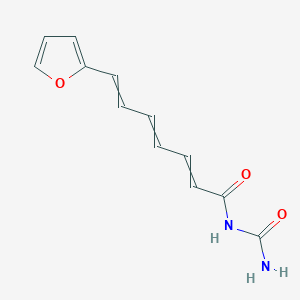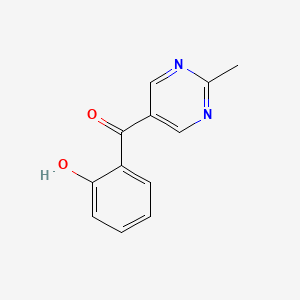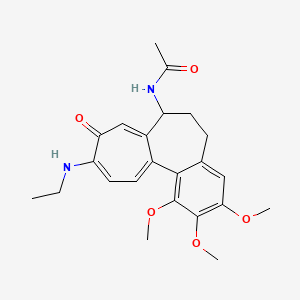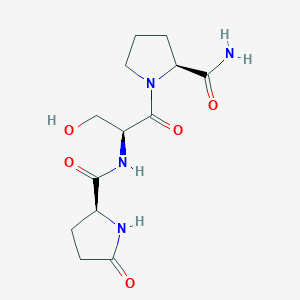
3-Ethoxy-5-phenylhexa-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-5-phenylhexa-2,4-dienoic acid is an organic compound with the molecular formula C14H16O3. It contains a total of 33 bonds, including 17 non-hydrogen bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid group, 1 hydroxyl group, and 1 ether group
Méthodes De Préparation
The synthesis of 3-ethoxy-5-phenylhexa-2,4-dienoic acid can be achieved through several methods. One common approach involves the reaction of ethyl (E)-3-alkoxy-2-butenoate with different ketones in the presence of potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) . This method allows for the preparation of various 3-alkoxy-5-substituted-2,4-alkadienoic acids, including this compound.
Analyse Des Réactions Chimiques
3-Ethoxy-5-phenylhexa-2,4-dienoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
3-Ethoxy-5-phenylhexa-2,4-dienoic acid has various scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the effects of different functional groups on biological activityIn industry, it can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 3-ethoxy-5-phenylhexa-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For example, it can undergo keto-enol tautomerization, which is catalyzed by specific enzymes. This process involves the transfer of a proton to generate an intermediate, which then undergoes further reactions to produce the final products .
Comparaison Avec Des Composés Similaires
3-Ethoxy-5-phenylhexa-2,4-dienoic acid can be compared with other similar compounds, such as 3-alkoxy-5-substituted-2,4-alkadienoic acids. These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of an ethoxy group and a phenyl group in this compound distinguishes it from other related compounds .
Propriétés
Numéro CAS |
63197-51-3 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
3-ethoxy-5-phenylhexa-2,4-dienoic acid |
InChI |
InChI=1S/C14H16O3/c1-3-17-13(10-14(15)16)9-11(2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,15,16) |
Clé InChI |
VHMPZFWCKCCZND-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=CC(=O)O)C=C(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)



![3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)](/img/structure/B14507585.png)
![3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid](/img/structure/B14507591.png)
methyl}diazenyl]aniline](/img/structure/B14507597.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)


![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)

![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
